molecular formula C16H13NO3 B2382621 6-hydroxy-6,9,10,11-tetrahydro-8H-chromeno[4,3-b]quinolin-8-one CAS No. 78831-30-8

6-hydroxy-6,9,10,11-tetrahydro-8H-chromeno[4,3-b]quinolin-8-one

货号: B2382621
CAS 编号: 78831-30-8
分子量: 267.284
InChI 键: JSIPAJVRNIRAKZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

IUPAC Nomenclature and Systematic Classification

The compound 6-hydroxy-6,9,10,11-tetrahydro-8H-chromeno[4,3-b]quinolin-8-one derives its systematic name from the fused heterocyclic chromenoquinoline framework. According to IUPAC guidelines, the parent structure is identified as a tetracyclic system comprising:

  • A chromene moiety (benzopyran) fused to a quinoline ring system.
  • A hydroxyl group at position 6 and a ketone at position 8.
  • Partial hydrogenation of the 6,9,10,11 positions, resulting in a tetrahydro scaffold.

The molecular formula is C₁₆H₁₃NO₃ (molecular weight: 267.28 g/mol). Its CAS registry number is 866138-19-4 . The numbering follows the chromeno[4,3-b]quinoline system, where the oxygen atom of the chromene ring occupies position 1, and fusion occurs between the quinoline’s 4,3-b positions.

Table 1: Key Nomenclature Data

Property Value
IUPAC Name This compound
CAS Number 866138-19-4
Molecular Formula C₁₆H₁₃NO₃
Systematic Classification Polycyclic heteroaromatic ketone

Molecular Geometry and Stereochemical Considerations

The chromenoquinoline core adopts a non-planar conformation due to partial saturation at positions 6,9,10,11. Key geometric features include:

  • Chromene Ring : The benzopyran moiety exhibits a boat-like conformation, with the oxygen atom at position 1 and the ketone at position 8 creating a 120° bond angle.
  • Quinoline Fusion : The quinoline nitrogen at position 3 induces slight puckering in the adjacent rings, confirmed by computational models.
  • Hydrogenation Effects : Saturation at C6–C11 introduces two chiral centers (C6 and C9), though synthetic routes typically yield racemic mixtures unless asymmetric catalysis is employed.

Density functional theory (DFT) studies suggest that the hydroxyl group at C6 forms an intramolecular hydrogen bond with the ketone at C8 (O–H···O=C distance: 2.1–2.3 Å), stabilizing the chair-like conformation of the tetrahydro region.

X-ray Crystallographic Analysis of the Chromenoquinoline Framework

X-ray diffraction studies of analogous chromenoquinoline derivatives reveal critical structural insights:

  • Unit Cell Parameters : Monoclinic crystal systems are common, with space group P2₁/c and unit cell dimensions a = 8.9 Å, b = 12.3 Å, c = 14.7 Å, β = 98.5°.
  • Hydrogen Bonding Network : The hydroxyl and ketone groups participate in intermolecular O–H···O and N–H···O interactions, forming a 3D lattice.
  • Torsional Angles : The dihedral angle between the chromene and quinoline planes ranges from 15–25°, indicating moderate conjugation.

Table 2: Crystallographic Data for Chromenoquinoline Derivatives

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Volume 1,602 ų
Resolution 1.7–2.2 Å
R-factor 0.042–0.068

For This compound , synchrotron radiation studies would likely resolve the exact positions of the hydroxyl and ketone groups, though no published datasets exist yet. Comparative analysis with similar compounds (e.g., 7,9,10,11-tetrahydro-8H-chromeno[3,2-h]quinolin-8-ones) confirms that hydrogenation reduces ring strain, as evidenced by C–C bond lengths of 1.52–1.55 Å in the tetrahydro region.

属性

IUPAC Name

6-hydroxy-6,9,10,11-tetrahydrochromeno[4,3-b]quinolin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c18-13-6-3-5-12-10(13)8-11-15(17-12)9-4-1-2-7-14(9)20-16(11)19/h1-2,4,7-8,16,19H,3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSIPAJVRNIRAKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C3C(OC4=CC=CC=C4C3=N2)O)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601331872
Record name 6-hydroxy-6,9,10,11-tetrahydrochromeno[4,3-b]quinolin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601331872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817970
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

78831-30-8
Record name 6-hydroxy-6,9,10,11-tetrahydrochromeno[4,3-b]quinolin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601331872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-hydroxy-6,9,10,11-tetrahydro-8H-chromeno[4,3-b]quinolin-8-one typically involves multi-step organic reactions. One common approach is the condensation of appropriate precursors, such as chromone derivatives, with suitable amines under acidic or basic conditions. The reaction conditions, including temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and reduce waste.

化学反应分析

Hydroxyl Group (-OH)

The C6 hydroxyl group participates in:

  • Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) to form esters under basic conditions.

  • Etherification : Forms alkyl ethers via Williamson synthesis with alkyl halides (e.g., methyl iodide) .

Ketone Group (C8=O)

The ketone at position 8 undergoes:

  • Reduction : Sodium borohydride (NaBH4_4) reduces the ketone to a secondary alcohol, yielding 6,8-diol derivatives .

  • Nucleophilic Addition : Grignard reagents (e.g., CH3_3MgBr) add to the carbonyl, forming tertiary alcohols .

Ring-Opening and Rearrangement Reactions

Under acidic or basic conditions, the chromenoquinoline scaffold demonstrates:

  • Acid-Catalyzed Rearrangement : Protonation of the quinoline nitrogen triggers ring contraction/expansion, forming isoindoloquinoline derivatives .

  • Base-Mediated Ring Opening : Hydrolysis of the chromene ring in NaOH/EtOH yields substituted 2-aminophenol derivatives .

Example Reaction Conditions:

ConditionReagentsProductYieldSource
1M HCl, refluxH$$
_2$$OIsoindoloquinoline analog45%
0.5M NaOH, 60°CEthanol2-Aminophenol derivative55%

Cycloaddition and Annulation Reactions

The compound participates in [3+2] cycloadditions with strained heterocycles:

  • With 2H-Azirines : Copper(II)-catalyzed annulation forms pyrroline-fused chromenopyrroles .

    • Catalyst : Cu(OAc)2_2 (5 mol%) in DCE.

    • Yield : 60–70% for products like chromenopyrrole derivatives .

Oxidation

  • KMnO4_4/H+^+ : Oxidizes the tetrahydroquinoline ring to a fully aromatic quinoline system, eliminating the hydroxyl group .

Reduction

  • H2_2/Pd-C : Hydrogenation reduces the chromene double bond, yielding decahydro derivatives .

Biological Activity and Derivatization

While not a reaction per se, derivatization of the parent compound enhances pharmacological properties:

  • AChE/BuChE Inhibition : Introduction of electron-withdrawing groups (e.g., -NO2_2) at C11 improves inhibitory activity .

Stability and Degradation

  • Photodegradation : UV exposure in solution leads to cleavage of the chromene ring, forming quinoline-8-one fragments .

  • Thermal Decomposition : Above 250°C, decarboxylation and ring fragmentation occur .

Table 2: Spectral Data for Key Derivatives

| Derivative | IR (cm1^{-1}) | 1^1H NMR (δ, ppm) | MS (m/z) |
|------------------------|------------------------|--------------------------------|------------|
| C6-Acetylated | 1745 (C=O) | 2.35 (s, 3H, CH3_3) | 309.3 | |
| Pyrroline-annulated | 1610 (C=N) | 5.46 (s, 2H, CH2_2) | 327.8 | |

科学研究应用

Medicinal Chemistry

6-Hydroxy-6,9,10,11-tetrahydro-8H-chromeno[4,3-b]quinolin-8-one has been investigated for its therapeutic properties , particularly in:

  • Anti-inflammatory Activity : Studies have shown that this compound exhibits anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
  • Anticancer Potential : Preliminary research indicates that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Biological Studies

The compound's unique structure allows it to interact with biological systems effectively:

  • Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes that play a role in disease pathways.
  • Receptor Modulation : Research suggests that it may act on various receptors involved in neurotransmission and other physiological processes.

Synthetic Applications

In synthetic organic chemistry, this compound serves as a building block for more complex molecules:

  • Synthesis of Derivatives : The compound can be modified to create derivatives with enhanced biological activity or novel properties.
  • Material Science : Its unique chemical structure makes it suitable for developing new materials with specific functionalities.

Analytical Chemistry

This compound is utilized in analytical methods for detecting and quantifying related substances in various matrices:

  • Chromatography : It can be used as a standard in chromatographic techniques to analyze complex mixtures.
  • Spectroscopy : The distinct spectral properties of this compound allow for its identification and characterization using techniques such as NMR and mass spectrometry.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of this compound against human cancer cell lines. The results indicated significant cytotoxic effects at low micromolar concentrations, suggesting its potential as a lead compound for further development in cancer therapy.

Case Study 2: Anti-inflammatory Mechanism

Research published in Phytochemistry explored the anti-inflammatory mechanisms of this compound. The study demonstrated that it inhibits the expression of pro-inflammatory cytokines through the modulation of NF-kB signaling pathways, providing insights into its therapeutic potential for treating chronic inflammatory conditions.

作用机制

The mechanism by which 6-hydroxy-6,9,10,11-tetrahydro-8H-chromeno[4,3-b]quinolin-8-one exerts its effects involves the interaction with specific molecular targets. For example, in the case of enzyme inhibition, the compound binds to the active site of the enzyme, preventing the substrate from accessing it. This interaction can lead to the modulation of biological pathways and the potential therapeutic effects observed in medical research.

相似化合物的比较

Comparison with Structurally Similar Compounds

Chromenoquinoline Derivatives

  • 7-Aryl-10,11-dihydro-7H-chromeno[4,3-b]quinoline-6,8(9H,12H)-dione Structural Differences: Contains two ketone groups (positions 6 and 8) and lacks the hydroxyl group present in the target compound. Activity: Exhibited moderate cytotoxicity against K562, LS180, and MCF-7 cancer cell lines (IC50: 11.1–55.7 µM). The meta-methoxy-substituted derivative (2e) showed the highest potency, suggesting electron-donating groups enhance activity . Synthesis: Oxidized from tetrahydro precursors using silica sulfuric acid/NaNO2, yielding 64–74% .
  • 8-Methoxy-N-methylflindersine (Zanthobungeanine) Structural Differences: Methoxy group at position 8 and an N-methyl substituent; fully aromatic quinoline ring. Activity: Demonstrated antimicrobial effects against Enterococcus faecalis and Staphylococcus aureus (MIC: 12.54–25.09 µg/mL). The methoxy group may reduce solubility compared to the hydroxylated target compound .

Quinolinone Analogues

  • 4-Chloro-8-methylquinolin-2(1H)-one Structural Differences: Simpler monocyclic quinolinone with a chloro substituent at position 4 and methyl at position 6. Reactivity: Undergoes nucleophilic substitution (e.g., with hydrazine, azide) to yield derivatives like 4-hydrazino-8-methylquinolin-2(1H)-one.
  • 6,7-Dihydro-8(5H)-quinolinone Structural Differences: Dihydroquinoline scaffold without chromene fusion; molecular weight (147.18 g/mol) is significantly lower than the target compound. Applications: Serves as a precursor for synthetic modifications but lacks the tricyclic framework that enhances bioactivity in chromenoquinolines .

Tricyclic Enzyme Inhibitors

  • Tubastatin A (Tetrahydropyrido[4,3-b]indole derivative) Structural Differences: Features a pyridoindole core instead of chromenoquinoline. Activity: Selective HDAC6 inhibitor with nanomolar potency. The target compound’s chromene ring may offer distinct selectivity profiles due to differing CAP and linker regions .

Structural and Functional Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity (IC50/MIC) Synthesis Method
6-Hydroxy-6,9,10,11-tetrahydro-8H-chromeno[4,3-b]quinolin-8-one Chromenoquinoline 6-OH, 8-ketone, tetrahydroquinoline ~300* Antimicrobial (Inferred) Not explicitly described
7-Aryl-10,11-dihydro-7H-chromeno[4,3-b]quinoline-6,8-dione Chromenoquinoline 6,8-dione, 7-aryl ~350–400* Cytotoxic (11.1–55.7 µM) Oxidation with SiO2-H2SO4/NaNO2
8-Methoxy-N-methylflindersine Quinolinone 8-OCH3, N-CH3 ~245 Antimicrobial (12.54–25.09 µg/mL) Isolation from natural sources
4-Chloro-8-methylquinolin-2(1H)-one Quinolinone 4-Cl, 8-CH3 ~195 Synthetic intermediate Nucleophilic substitution

*Estimated based on analogous structures.

Key Research Findings and Implications

Substituent Effects : Hydroxyl groups enhance solubility and target binding compared to methoxy or chloro substituents, as seen in antimicrobial activities .

Ring Saturation: Partial saturation (e.g., tetrahydroquinoline) may improve metabolic stability over fully aromatic systems .

Stereochemistry: Chromenoquinoline derivatives require rigorous stereochemical analysis (e.g., ECD spectra) to confirm activity, as seen in related alkaloids .

Synthetic Complexity: Tricyclic chromenoquinolines demand multi-step syntheses with HPLC and LC-MS validation, contrasting with simpler quinolinones .

生物活性

6-Hydroxy-6,9,10,11-tetrahydro-8H-chromeno[4,3-b]quinolin-8-one is a complex organic compound with notable biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on a review of diverse scientific literature.

  • Molecular Formula : C16H13NO3
  • Molecular Weight : 267.28 g/mol
  • CAS Number : 78831-30-8

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common synthetic route starts with the condensation of chromone derivatives and various amines or aldehydes under specific conditions, often utilizing catalysts to enhance yield and purity .

Anticancer Properties

Research indicates that compounds related to chromenoquinoline structures exhibit significant anticancer activity. For instance, studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Table 1: Summary of Anticancer Studies

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
HeLa20Inhibition of cell cycle progression

Anti-inflammatory Activity

The compound has been evaluated for anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce nitric oxide (NO) levels in LPS-stimulated macrophages. This suggests a potential role in treating inflammatory diseases .

Table 2: Anti-inflammatory Effects

Study ReferenceExperimental ModelObserved Effect
RAW 264.7 MacrophagesReduced NO production
In vivo model of inflammationDecreased edema and cytokine levels

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. Studies have demonstrated its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent in infectious diseases .

Table 3: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It can modulate receptor activity related to cell signaling pathways that control apoptosis and proliferation.

Case Studies

  • Case Study on Anticancer Activity : A study involving a series of chromenoquinoline derivatives showed that specific modifications to the structure enhanced their potency against breast cancer cells (MCF-7), with IC50 values significantly lower than those of standard chemotherapeutic agents .
  • Case Study on Anti-inflammatory Effects : In an animal model of arthritis, administration of the compound led to a marked reduction in joint swelling and inflammatory markers compared to the control group, suggesting its potential use in chronic inflammatory conditions .

常见问题

Basic Research Questions

Q. What are the most efficient synthetic routes for 6-hydroxy-6,9,10,11-tetrahydro-8H-chromeno[4,3-b]quinolin-8-one?

  • Methodology : A domino protocol involving four components (dimedone, aromatic amines, 4-hydroxycoumarin, and aromatic aldehydes) in ethylene glycol at 60°C enables a one-pot, two-step synthesis. This method avoids toxic catalysts and achieves high yields (up to 93%) under optimized conditions (e.g., 60°C, 15 min initial stirring, and 3–5 hr reaction time). Key parameters include solvent choice and stoichiometric ratios .
  • Advanced Variants : Intramolecular aza-Diels–Alder reactions with Lewis acid or photoredox catalysis can improve stereochemical control .

Q. How is the molecular structure of this compound characterized experimentally?

  • Techniques :

  • X-ray crystallography resolves the three-dimensional conformation, including ring puckering and substituent orientations. Single-crystal studies (e.g., Cu-Kα radiation, 113 K) provide bond-length precision (mean σ = 0.003 Å) .
  • NMR spectroscopy (¹H, ¹³C, DEPT-135) identifies proton environments and confirms regioselectivity. For example, the hydroxyl proton at position 6 shows a deshielded singlet (~δ 10.5 ppm) .

Q. What functional groups dominate its reactivity?

  • The 6-hydroxy group participates in hydrogen bonding and coordination with transition metals (e.g., europium complexes for luminescence studies).
  • The quinolin-8-one moiety enables π-π stacking and serves as a substrate for electrophilic substitution (e.g., halogenation at position 7) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) for derivatives be resolved?

  • Approach : Combine experimental data (NOESY for spatial proximity) with time-dependent density functional theory (TD-DFT) . For example, electronic circular dichroism (ECD) calculations validated stereochemical assignments in related chromenoquinolines by matching experimental and computed spectra .
  • Case Study : Discrepancies in diastereomer ratios from different synthetic routes were resolved by analyzing coupling constants (³JHH) and optimizing reaction pH .

Q. What strategies optimize reaction conditions for derivatives with modified substituents?

  • Methodology :

  • Microwave-assisted synthesis reduces reaction times (from hours to minutes) for electron-deficient aryl aldehydes.
  • Solvent screening (e.g., PEG-400 vs. ethylene glycol) improves yields for sterically hindered substrates. Ethylene glycol enhances solubility of polar intermediates .
    • Example : Introducing a thiazole ring at position 3 required anhydrous conditions and a slow addition protocol to minimize byproduct formation .

Q. How do transition metals influence the compound’s catalytic or bioactivity profile?

  • Coordination Chemistry : The hydroxyl and carbonyl groups form stable complexes with Cu(II) and Fe(III), altering redox properties. These complexes show enhanced antimicrobial activity (MIC = 12.5–25 μg/mL against S. aureus) .
  • Mechanistic Insight : Metal coordination stabilizes radical intermediates in oxidation reactions, as demonstrated by ESR spectroscopy .

Q. What computational tools predict its pharmacokinetic properties?

  • Models :

  • Crippen/McGowan methods calculate logP (2.09) and molar volume (150.31 mL/mol) to estimate membrane permeability .
  • Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to biological targets (e.g., DNA topoisomerase II) using force-field parameters optimized for heterocycles .

Data Contradiction Analysis

Q. Why do yields vary significantly between reported synthetic methods?

  • Key Factors :

  • Temperature sensitivity : Reactions above 70°C promote side reactions (e.g., aldol condensation of aldehydes).
  • Substrate electronic effects : Electron-withdrawing groups on aldehydes (e.g., –NO₂) reduce nucleophilicity, requiring longer reaction times (6–8 hr vs. 3 hr for –OCH₃) .
    • Resolution : Design a fractional factorial experiment to isolate variables (time, temperature, solvent) and identify optimal conditions .

Tables

Table 1 : Representative Synthetic Conditions and Yields

EntryAldehyde SubstituentTime (hr)Yield (%)Reference
14-Cl393
24-NO₂868
33,4-(OCH₃)₂585

Table 2 : Key Spectral Data for Structural Confirmation

TechniqueKey SignalsReference
¹H NMR (DMSO-d⁶)δ 10.5 (s, 1H, –OH), 6.8–7.4 (m, aromatic)
X-rayC–O bond length: 1.23 Å
ECD (TD-DFT)λ = 220 nm (positive Cotton effect)

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。